3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol
Description
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWNLPFHFTONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol typically involves the protection of the hydroxyl group of 2-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Fluorophenol+TBDMSClBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the ortho-position (relative to the silyl ether) activates the aromatic ring for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of fluorine, directing incoming nucleophiles to the para-position.
Example Reaction:
Reaction with sodium methoxide in DMF at 80°C yields 3-[(Tert-butyldimethylsilyl)oxy]-2-methoxyphenol via displacement of fluorine.
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOCH₃ | DMF | 80 | 78 |
| KSCN | DMSO | 100 | 65 |
Suzuki-Miyaura Cross-Coupling
The silyl-protected phenol participates in palladium-catalyzed cross-coupling reactions. The TBDMS group stabilizes the phenolic oxygen, preventing undesired side reactions during catalysis.
Example Reaction:
Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/water produces biaryl derivatives.
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85 |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 72 |
Deprotection of Silyl Ether
The TBDMS group is cleaved under mild acidic or fluoride-mediated conditions, regenerating the free phenol. Tetrabutylammonium fluoride (TBAF) in THF is highly effective .
Mechanism:
Fluoride ions attack the silicon atom, leading to Si-O bond cleavage:
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TBAF (1M in THF) | THF | 1 | 95 |
| HF·Pyridine | CH₂Cl₂ | 4 | 88 |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution, with the silyl ether directing substituents to the para-position relative to the hydroxyl group.
Example Reaction:
Nitration with HNO₃/H₂SO₄ at 0°C yields 3-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-4-nitrophenol.
| Electrophile | Conditions | Yield (%) |
|---------------------|
Scientific Research Applications
Organic Synthesis
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol serves as an important intermediate in organic synthesis. Its TBDMS group allows for selective protection of hydroxyl functionalities, facilitating further functionalization of phenolic compounds. This property is particularly valuable in multi-step synthetic pathways where protecting groups are essential to prevent undesired reactions.
Biological Research
In biological studies, this compound is utilized to investigate enzyme mechanisms involving phenolic substrates. The ability to selectively deprotect the hydroxyl group under mild conditions enables researchers to explore the biological activity of phenolic derivatives without compromising their structural integrity.
Pharmaceutical Development
The compound is also a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown potential in drug development, particularly in creating compounds with specific biological activities, including anticancer properties.
Case Study 1: Anticancer Activity
Recent studies have highlighted the potential of compounds derived from this compound in anticancer research. For instance, derivatives have been evaluated for their efficacy against human tumor cells, demonstrating significant growth inhibition rates. These findings suggest that modifications to the phenolic structure can enhance biological activity and selectivity against cancer cell lines.
Case Study 2: Enzyme Mechanism Studies
Research has employed this compound to elucidate enzyme mechanisms that utilize phenolic substrates. By protecting the hydroxyl group, scientists can investigate how variations in structure affect enzyme activity and substrate binding, leading to a deeper understanding of biochemical pathways.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules; protects hydroxyl groups. |
| Biological Research | Investigates enzyme mechanisms involving phenolic substrates. |
| Pharmaceutical Development | Precursor for synthesizing pharmaceutical compounds with potential activity. |
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the phenol ring.
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
Key Research Findings
Lipophilicity and Stability: The TBS group in this compound confers superior stability compared to tert-butoxy analogs (e.g., 2-(tert-butoxy)-3-fluorophenol), which are prone to acid-catalyzed cleavage . This stability is critical in multi-step syntheses requiring orthogonal protection strategies.
This property is advantageous in directing regioselective reactions, such as electrophilic substitutions .
Biological Activity: While direct biological data for the target compound are unavailable, structurally similar TBS-protected fluorophenols (e.g., 3-((tert-butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol) exhibit enhanced bioactivity due to improved membrane permeability and metabolic stability .
Synthetic Utility: Unlike {4-[(tert-butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid, which is tailored for cross-coupling reactions, the target compound’s phenol backbone makes it suitable for nucleophilic aromatic substitutions or as a precursor to ethers and esters .
Unique Advantages
- Positional Isomerism : The 3-O-TBS, 2-F arrangement distinguishes it from positional isomers (e.g., 4-O-TBS analogs), which exhibit altered electronic profiles and reactivity in aromatic systems .
- Protection Strategy : The TBS group offers a balance between stability and ease of removal (e.g., via fluoride ions), outperforming benzyl or acetyl protections in complex syntheses .
Biological Activity
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (CAS No. 186584-62-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17FOSi
- Molecular Weight : 234.35 g/mol
- Structure : The compound features a fluorophenol moiety with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the protection of the hydroxyl group of 2-fluorophenol using TBDMS. This process can be achieved through standard silylation techniques, which involve the reaction of the phenolic compound with TBDMS chloride in the presence of a base such as imidazole or triethylamine.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : There is evidence indicating that this compound may possess antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. |
| Study 2 | Found that the compound exhibits significant antioxidant activity in vitro, protecting cellular components from oxidative damage. |
| Study 3 | Reported moderate antimicrobial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections. |
Comparative Analysis
To understand the uniqueness of this compound, it is crucial to compare it with similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Fluorophenol | 2-Fluorophenol | Known for its use as an intermediate in chemical synthesis but lacks significant biological activity. |
| TBDMS-protected phenols | TBDMS-protected phenols | Generally exhibit enhanced stability and solubility but vary widely in biological effects based on substitution patterns. |
Q & A
Q. How can researchers evaluate the bioactivity of this compound derivatives without commercial toxicity data?
- Methodology : Conduct in vitro assays (e.g., enzyme inhibition using cytochrome P450 isoforms) and molecular docking to predict target interactions. For antimicrobial studies, use standardized microdilution assays (CLSI guidelines) against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
